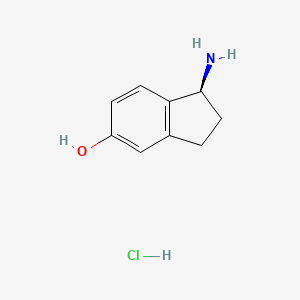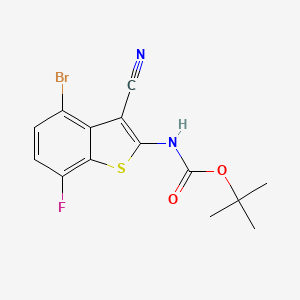
4-Amino-2-chloro-3,5,6-trifluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-chloro-3,5,6-trifluorophenol, commonly referred to as ACTF, is an aromatic compound with a wide range of applications in the scientific community. It is a highly versatile compound, with a wide range of uses in the laboratory, ranging from synthesis and research to biomedical applications. ACTF is a colorless solid with a melting point of 153-155°C. It is soluble in many organic solvents including ethanol, acetone, and ethyl acetate. It is also soluble in aqueous solutions of alkali hydroxides and carbonates.
作用机制
ACTF acts as an electron-withdrawing group in organic reactions. This property allows it to act as an acid catalyst in the formation of carbon-carbon bonds. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. Furthermore, it can be used as a reagent in the synthesis of fluorinated drugs and pharmaceuticals.
Biochemical and Physiological Effects
ACTF has been found to have a number of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties, making it a potential treatment for fungal and bacterial infections. In addition, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been shown to possess antiviral properties, making it a potential treatment for viral infections.
实验室实验的优点和局限性
The main advantage of using ACTF in laboratory experiments is its versatility. It can be used in a variety of organic reactions, including the synthesis of heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, it has been found to possess a number of biochemical and physiological effects, making it a potential treatment for various infections and ailments.
The main limitation of using ACTF in laboratory experiments is its toxicity. It is a highly toxic compound and should be handled with extreme caution. In addition, it should not be used in experiments involving human subjects or animals.
未来方向
The future of ACTF in the laboratory is promising. It is a highly versatile compound with a wide range of applications in the scientific community. It is being actively studied for its potential use in the synthesis of various heterocyclic compounds, fluorinated drugs, and pharmaceuticals. In addition, its biochemical and physiological effects are being explored for potential use in the treatment of various infections and ailments. Finally, its toxicity is being studied in order to develop safer methods of handling and using the compound.
合成方法
ACTF can be synthesized from 4-amino-2-chloro-3,5-difluorobenzaldehyde and trifluoroacetic acid in a three-step process. The first step involves the reaction of the aldehyde with trifluoroacetic anhydride in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetal. The second step involves the reaction of the trifluoroacetal with an excess of trifluoroacetic acid in the presence of a base, such as sodium ethoxide, to produce the corresponding trifluoroacetate. The third step involves the reaction of the trifluoroacetate with aqueous sodium hydroxide to produce ACTF.
科学研究应用
ACTF is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and pyridines. It is also used in the synthesis of fluorinated drugs and pharmaceuticals. In addition, ACTF is used in the synthesis of fluorescent dyes and polymers.
属性
IUPAC Name |
4-amino-2-chloro-3,5,6-trifluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-1-2(8)5(11)3(9)4(10)6(1)12/h12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQAWAAWZLOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)O)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)








